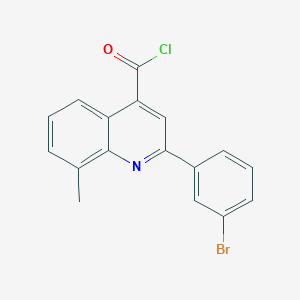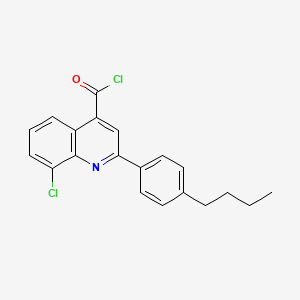
5-Iodo-2-methoxy-3-methylpyridine
概要
説明
5-Iodo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8INO. It belongs to the class of pyridine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features an iodine atom, a methoxy group, and a methyl group attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the iodination of 2-methoxy-3-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methoxy-3-methylpyridine is reacted with an aryl or alkyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Iodo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes, ketones, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups.
Cross-Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.
Oxidation and Reduction Reactions: Products include aldehydes, ketones, carboxylic acids, alcohols, and alkanes.
科学的研究の応用
5-Iodo-2-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes. Its derivatives can act as enzyme inhibitors or receptor ligands.
Medicine: It is involved in the synthesis of potential drug candidates for treating various diseases, including cancer, infections, and neurological disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 5-Iodo-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound’s reactivity in cross-coupling reactions is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
類似化合物との比較
Similar Compounds
2-Iodo-3-methylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
5-Iodo-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
3-Iodo-2-methoxy-5-methylpyridine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
5-Iodo-2-methoxy-3-methylpyridine’s unique combination of iodine, methoxy, and methyl groups provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis and drug development.
特性
IUPAC Name |
5-iodo-2-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFSHHNPEBUFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














